molecular formula C9H17N3 B1454887 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine CAS No. 562815-62-7

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine

Cat. No. B1454887
M. Wt: 167.25 g/mol
InChI Key: HKOVPOLLMYNWQT-UHFFFAOYSA-N
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Description

“2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine” is a compound with the CAS Number: 562815-62-7 . It has a molecular weight of 167.25 . The compound is unsymmetrical .


Molecular Structure Analysis

The pyrazole nucleus is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of pyrazole have shown significant bioactivity. For instance, 3,5-Diphenyl-1H-pyrazole derivatives have demonstrated remarkable local anesthetic, analgesic, and in vitro platelet antiaggregating activities. These compounds also exhibit moderate anti-inflammatory and antipyretic activities in rats and mice (Bruno et al., 1994). Such studies highlight the potential of pyrazole derivatives in developing new therapeutic agents.

Materials Science and Catalysis

In materials science and catalysis, pyrazole-based ligands have been used to synthesize metal complexes with interesting structural and functional properties. For example, low symmetry pyrazole-based tripodal tetraamine ligands have been prepared, and their metal complexes have been characterized. These complexes have potential applications in catalysis, showcasing the versatility of pyrazole derivatives (Cubanski et al., 2013).

Chemical Synthesis and Reactivity

The reactivity and synthetic applications of pyrazole derivatives have been widely explored. For instance, novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity compared to standard drugs, indicating the potential of pyrazole derivatives in drug development (Hafez et al., 2016).

Corrosion Inhibition

Additionally, pyrazole derivatives have been studied as corrosion inhibitors. Density Functional Theory (DFT) studies have been conducted to elucidate the inhibition efficiencies and reactive sites of bipyrazolic-type organic compounds as corrosion inhibitors. The theoretical findings are in agreement with experimental data, suggesting that these compounds can effectively protect metals against corrosion (Wang et al., 2006).

properties

IUPAC Name

2-(4-ethyl-3,5-dimethylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-4-9-7(2)11-12(6-5-10)8(9)3/h4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOVPOLLMYNWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672477
Record name 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine

CAS RN

562815-62-7
Record name 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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